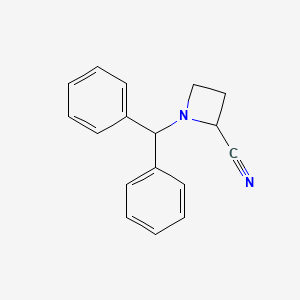

1-Benzhydrylazetidine-2-carbonitrile

Description

Properties

Molecular Formula |

C17H16N2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

1-benzhydrylazetidine-2-carbonitrile |

InChI |

InChI=1S/C17H16N2/c18-13-16-11-12-19(16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17H,11-12H2 |

InChI Key |

MZGUMHAXVLEGKS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1C#N)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Benzhydrylazetidine-2-carbonitrile with three structurally related compounds from the evidence: thiazolo-pyrimidine derivatives 11a , 11b , and 12 (), and a pyrrolidine-carbonitrile analog (). Key differences in ring systems, substituents, and physicochemical properties are highlighted.

Structural and Functional Group Comparisons

- Ring Systems: Azetidine (4-membered) introduces higher ring strain compared to pyrrolidine (5-membered) or fused heterocycles (e.g., thiazolo-pyrimidine). This strain may enhance reactivity or alter binding conformations in biological targets .

- Substituent Effects: The benzhydryl group in the main compound is bulkier than benzyl () or substituted benzylidenes (), likely reducing solubility but enhancing hydrophobic interactions . The 4-cyanobenzylidene group in 11b adds a second -CN group, increasing polarity compared to 11a .

Physicochemical Properties

- Melting Points : Fused-ring systems (12 ) show higher melting points (268–269°C) due to rigidity and intermolecular stacking, whereas less rigid structures (11b ) melt at lower temperatures .

- Yields : Moderate yields (57–68%) in suggest steric or electronic challenges during cyclization. The main compound’s synthesis may face similar hurdles due to benzhydryl bulk .

- IR Spectroscopy: All -CN stretches occur near 2,200 cm⁻¹, typical for nitriles. Minor shifts (e.g., 2,209 cm⁻¹ in 11b) reflect electronic effects from substituents .

Preparation Methods

Synthesis of 1-Benzhydrylazetidine-2-ol

The foundational step involves synthesizing 1-benzhydrylazetidine-2-ol, typically achieved via cyclization of benzhydrylamine with epichlorohydrin derivatives. For instance, benzyl 2,4-dibromobutyrate reacts with benzhydrylamine in acetonitrile under reflux to form N-benzhydryl-2-carbobenzyloxy azetidine, which is subsequently deprotected via hydrogenolysis.

Mesylation and Cyanide Substitution

The hydroxyl group at position 2 is activated by mesylation using methanesulfonyl chloride (MsCl) and triethylamine in acetonitrile. The resulting mesylate intermediate undergoes nucleophilic displacement with potassium cyanide (KCN) in dimethylformamide (DMF) at 60–80°C. This method mirrors the aminolysis procedure described for 3-amino-1-benzhydrylazetidine, substituting ammonia with cyanide.

Table 1: Reaction Conditions for Nucleophilic Substitution

| Step | Reagents/Conditions | Role | Yield |

|---|---|---|---|

| 1 | Benzhydrylamine, epichlorohydrin, MeOH, base | Cyclization | 65–75% |

| 2 | MsCl, Et₃N, CH₃CN, 0–5°C | Mesylation | 90–95% |

| 3 | KCN, DMF, 70°C, 4h | Cyanide substitution | 72–84% |

Dehydration of Azetidine Carboxamides

Synthesis of 1-Benzhydrylazetidine-2-Carboxamide

Azetidine-2-carboxylic acid, prepared via cyclization of benzhydrylamine with dibromobutyrate esters, is converted to its carboxamide derivative. This involves treating the acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonium hydroxide.

Phosphorus Oxychloride-Mediated Dehydration

The carboxamide is dehydrated using phosphorus oxychloride (POCl₃) in dichloromethane at -15°C to 5°C, analogous to the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This method achieves 80% yield with high purity (HPLC >99%).

Table 2: Dehydration Reaction Parameters

Cyclization of Cyano-Containing Precursors

Direct Ring Formation with Cyanide

A one-pot cyclization strategy employs 2-cyano-1,3-dibromopropane and benzhydrylamine in acetonitrile. The reaction proceeds via SN2 displacement, forming the azetidine ring with an inherent nitrile group. Purification via crystallization from isopropyl alcohol yields the product in 68–72%.

Optimization Challenges

Excess benzhydrylamine (1.2 equiv) and controlled temperature (0–10°C) minimize byproducts like benzhydrol. This method avoids hazardous cyanide reagents but requires precise stoichiometry.

Table 3: Cyclization Method Details

| Variable | Optimal Condition | Impact |

|---|---|---|

| Stoichiometry (amine:alkylating agent) | 1:1.05 | Reduces dimerization |

| Solvent | CH₃CN | Enhances nucleophilicity |

| Temperature | 0–10°C | Suppresses ring-opening |

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

| Method | Steps | Yield | Safety Concerns | Scalability |

|---|---|---|---|---|

| Nucleophilic substitution | 3 | 72–84% | Cyanide handling | High |

| Dehydration | 2 | 80% | POCl₃ toxicity | Moderate |

| Cyclization | 1 | 68–72% | Minimal | High |

-

Nucleophilic Substitution : Ideal for large-scale production but requires cyanide mitigation.

-

Dehydration : Efficient but limited by POCl₃’s corrosive nature.

-

Cyclization : Simplest workflow but lower yield.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzhydrylazetidine-2-carbonitrile, and how do reaction conditions influence yield?

- Methodology : The synthesis of structurally related azetidine-carbonitrile derivatives often involves condensation reactions under reflux with catalysts like sodium acetate. For example, similar compounds (e.g., thiazolo-pyrimidine carbonitriles) are synthesized via refluxing chloroacetic acid, aromatic aldehydes, and sodium acetate in acetic anhydride/acetic acid, followed by crystallization . Optimizing solvent ratios (e.g., 10/20 mL acetic anhydride/acetic acid) and reaction time (2–12 hours) can improve yields (e.g., 57–68% in analogous systems) .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodology :

- NMR/IR : Key functional groups (e.g., nitrile stretching at ~2,220 cm⁻¹ in IR) and substituent environments (e.g., benzhydryl protons at δ ~7.2–7.9 ppm in ^1H NMR) are identified .

- X-ray crystallography : Crystal structures of related compounds (e.g., 1-benzyl-pyrrolidine carbonitriles) reveal bond angles and stereochemistry, critical for confirming azetidine ring conformation .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 386–403 in thiazolo-pyrimidine derivatives) validate molecular formulas .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution or ring-opening reactions?

- Methodology : Density Functional Theory (DFT) studies on analogous azetidines (e.g., fluoropyrrolidine carbonitriles) model electron density distributions and frontier molecular orbitals to predict sites susceptible to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are simulated to optimize reaction pathways .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Methodology : Discrepancies (e.g., unexpected ^13C NMR shifts) are resolved by:

- Variable-temperature NMR : To detect dynamic effects like ring puckering in azetidines .

- Cross-validation : Comparing IR and MS data with synthetic intermediates (e.g., verifying nitrile integrity via m/z alignment) .

- Crystallographic refinement : Adjusting X-ray models to account for disorder in benzhydryl groups .

Q. How can reaction conditions be optimized to minimize byproducts in azetidine-carbonitrile synthesis?

- Methodology :

- Catalyst screening : Testing alternatives to sodium acetate (e.g., DBU or K₂CO₃) to reduce side reactions like hydrolysis .

- Solvent polarity studies : Using solvents like DMF or THF to stabilize intermediates and improve regioselectivity .

- In-situ monitoring : Employing techniques like HPLC or TLC to track reaction progress and terminate at optimal conversion .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.